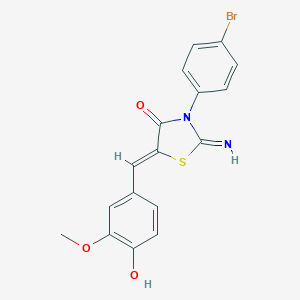![molecular formula C25H32N4O5S B328702 3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE](/img/structure/B328702.png)
3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butoxybenzoyl group, a dioxido-benzisothiazolyl group, and a tert-butyl-propanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the butoxybenzoyl intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable reagent to form the butoxybenzoyl chloride.
Introduction of the dioxido-benzisothiazolyl group: The butoxybenzoyl chloride is then reacted with a benzisothiazole derivative under controlled conditions to introduce the dioxido-benzisothiazolyl group.
Hydrazino group formation: The intermediate product is further reacted with hydrazine to form the hydrazino derivative.
Final coupling reaction: The hydrazino derivative is then coupled with tert-butyl-propanamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(4-methoxybenzoyl)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(tert-butyl)propanamide
- 3-[2-(4-ethoxybenzoyl)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(tert-butyl)propanamide
Uniqueness
The uniqueness of 3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H32N4O5S |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
3-[[(4-butoxybenzoyl)amino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide |
InChI |
InChI=1S/C25H32N4O5S/c1-5-6-17-34-19-13-11-18(12-14-19)24(31)27-29(16-15-22(30)26-25(2,3)4)23-20-9-7-8-10-21(20)35(32,33)28-23/h7-14H,5-6,15-17H2,1-4H3,(H,26,30)(H,27,31) |
InChI-Schlüssel |
DFZUHQBUKHNZEJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]hydrazino}-1-methyl-2-oxoethyl)-2-(3-methylphenoxy)acetamide](/img/structure/B328621.png)
![N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B328624.png)
![ethyl (4-{(E)-[2-({[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}acetyl)hydrazinylidene]methyl}phenoxy)acetate (non-preferred name)](/img/structure/B328625.png)
![N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide](/img/structure/B328626.png)
![N-{2-[2-({5-nitro-2-furyl}methylene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide](/img/structure/B328627.png)
![N-[1-[2-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B328628.png)
![4-[3-(2-{[(4-methoxyphenyl)sulfanyl]acetyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methylbenzoic acid](/img/structure/B328629.png)
![N'-[4-(cyanomethoxy)benzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B328631.png)
![2-hydroxy-N'-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,2-diphenylacetohydrazide](/img/structure/B328634.png)
![N'-[(Z)-(3-bromo-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B328635.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328638.png)
![3-(4-Fluorophenyl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B328639.png)
![2-(5-{[3-(2,4-Dichlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B328640.png)

